Cas no 88987-42-2 (tert-butyl 5-bromopentanoate)
tert-butyl 5-bromopentanoate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 5-bromovalerate
- tert-butyl 5-bromopentanoate
- 5-BROMOPENTANOIC ACID, T-BUTYL ESTER
- 5-Bromopentanoic acid tert-butyl ester
- SCHEMBL1735453
- AKOS023412334
- tert-Butyl 5-bromopentanoate #
- MFCD26398445
- EN300-6486861
- CS-0041680
- DS-10434
- 88987-42-2
- SY037025
- t-butyl 5-bromopentanoate
- DB-321667
- 5-bromovaleric acid tert-butyl ester
- F20036
- tert-Butyl5-bromovalerate
- PB43746
- 5-bromo-pentanoic acid tert-butyl ester
-
- MDL: MFCD26398445
- Inchi: 1S/C9H17BrO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3
- InChI Key: UYDIIUHJHUZDME-UHFFFAOYSA-N
- SMILES: O=C(CCCCBr)OC(C)(C)C
Computed Properties
- Exact Mass: 236.04119g/mol
- Monoisotopic Mass: 236.04119g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.223±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 93 ºC (1.6 Torr)
- Flash Point: 125.6±13.0 ºC,
- Solubility: Very slightly soluble (0.5 g/l) (25 º C),
tert-butyl 5-bromopentanoate Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
tert-butyl 5-bromopentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B699320-100mg |
tert-Butyl 5-Bromovalerate |
88987-42-2 | 100mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B699320-250mg |
tert-Butyl 5-Bromovalerate |
88987-42-2 | 250mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B699320-500mg |
tert-Butyl 5-Bromovalerate |
88987-42-2 | 500mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B699320-1g |
tert-Butyl 5-Bromovalerate |
88987-42-2 | 1g |
$ 315.00 | 2022-06-06 | ||
| TRC | B699320-2.5g |
tert-Butyl 5-Bromovalerate |
88987-42-2 | 2.5g |
$ 724.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE919-50mg |
tert-butyl 5-bromopentanoate |
88987-42-2 | 95% | 50mg |
86.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE919-200mg |
tert-butyl 5-bromopentanoate |
88987-42-2 | 95% | 200mg |
182.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE919-1g |
tert-butyl 5-bromopentanoate |
88987-42-2 | 95% | 1g |
707.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE919-250mg |
tert-butyl 5-bromopentanoate |
88987-42-2 | 95% | 250mg |
399CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE919-5g |
tert-butyl 5-bromopentanoate |
88987-42-2 | 95% | 5g |
2562.0CNY | 2021-07-12 |
tert-butyl 5-bromopentanoate Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 2
Production Method 3
1.2 -10 °C; 16 h, rt
Production Method 4
1.2 Reagents: Dicyclohexylcarbodiimide ; 0 °C → rt; overnight, rt
Production Method 5
1.2 Solvents: Dichloromethane ; 5 d, rt
Production Method 6
1.2 12 h, rt
tert-butyl 5-bromopentanoate Raw materials
tert-butyl 5-bromopentanoate Preparation Products
tert-butyl 5-bromopentanoate Suppliers
tert-butyl 5-bromopentanoate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on tert-butyl 5-bromopentanoate
Chemical Profile of tert-butyl 5-bromopentanoate (CAS No. 88987-42-2)
Tert-butyl 5-bromopentanoate, with the chemical formula C9H17BrO2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This ester, characterized by a tert-butyl group and a 5-bromopentanoate moiety, has garnered attention due to its versatile applications in the development of bioactive molecules. The presence of both bromine and a branched alkyl group makes it a valuable intermediate in synthetic chemistry, particularly in the construction of complex molecular architectures.
The CAS no. 88987-42-2 uniquely identifies this compound in scientific literature and industrial databases, underscoring its importance in chemical manufacturing and research. As an ester derivative, tert-butyl 5-bromopentanoate exhibits properties that are conducive to various chemical transformations, including nucleophilic substitution reactions, which are pivotal in drug discovery processes. Its structural features allow for selective modifications, making it a preferred choice for medicinal chemists aiming to develop novel therapeutic agents.
In recent years, the demand for specialized building blocks like tert-butyl 5-bromopentanoate has surged, driven by advancements in synthetic methodologies and the increasing complexity of drug molecules. The pharmaceutical industry relies heavily on such intermediates to streamline synthetic routes and enhance yield efficiency. For instance, the brominated side chain in 5-bromopentanoate facilitates cross-coupling reactions, which are fundamental in constructing biaryl structures prevalent in many active pharmaceutical ingredients (APIs).
One of the most compelling aspects of tert-butyl 5-bromopentanoate is its role in the synthesis of bioactive compounds with potential therapeutic applications. Researchers have leveraged its structural framework to develop molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The tert-butyl group, known for its steric hindrance, can be strategically employed to modulate the pharmacokinetic profiles of drug candidates, improving their solubility and metabolic stability.
The integration of tert-butyl 5-bromopentanoate into modern drug discovery pipelines has been further accelerated by recent innovations in catalytic systems. Transition metal-catalyzed reactions, such as palladium-mediated cross-coupling and copper-assisted oxidation, have enabled more efficient and selective transformations of this compound. These advancements not only enhance synthetic accessibility but also open new avenues for designing structurally diverse libraries of compounds for high-throughput screening.
Moreover, the versatility of tert-butyl 5-bromopentanoate extends beyond pharmaceutical applications. In agrochemical research, derivatives of this compound have been explored as potential intermediates for developing novel pesticides and herbicides. The bromine atom serves as a handle for further functionalization, allowing chemists to tailor the properties of these agrochemicals for specific targets while maintaining high efficacy.
The industrial production of tert-butyl 5-bromopentanoate adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation under reduced pressure and recrystallization from appropriate solvents to meet the demands of research laboratories and pharmaceutical companies. These processes are critical in maintaining the integrity of the compound during storage and transportation.
In academic research circles, tert-butyl 5-bromopentanoate continues to be a subject of investigation due to its potential role in developing new synthetic strategies. For example, studies have explored its use in asymmetric synthesis, where chiral auxiliaries or catalysts can induce enantioselective transformations. Such efforts contribute to the growing arsenal of tools available for constructing enantiomerically pure compounds, which are often essential for achieving desired biological activities.
The environmental impact of synthesizing and utilizing tert-butyl 5-bromopentanoate is also a consideration in contemporary chemical research. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Solvent-free reactions and biocatalytic methods are among the emerging trends that promise to make processes more sustainable while maintaining high yields.
Looking ahead, the future prospects for tert-butyl 5-bromopentanoate appear promising as it continues to find utility across multiple domains of chemical research. Its role as a key intermediate in drug development is likely to expand with ongoing discoveries in medicinal chemistry. Additionally, its potential applications in material science and specialty chemicals may open new markets for this versatile compound.
In conclusion, tert-butyl 5-bromopentanoate (CAS No. 88987-42-2) stands as a testament to the importance of specialized intermediates in advancing chemical innovation. Its unique structural features make it indispensable in synthetic chemistry, particularly for constructing complex molecules with therapeutic potential. As research progresses and new methodologies emerge, this compound will undoubtedly remain at the forefront of scientific exploration.
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